ZINC;propan-2-olate

Vue d'ensemble

Description

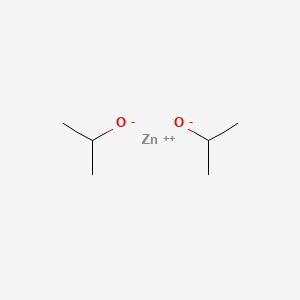

Zinc;propan-2-olate, also known as zinc isopropoxide, is an organozinc compound with the chemical formula Zn(C₃H₇O)₂. It is a white, crystalline solid that is soluble in organic solvents. This compound is commonly used as a catalyst in various organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc;propan-2-olate can be synthesized through the reaction of zinc chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by reacting zinc oxide with isopropanol. This method involves heating the mixture to a high temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Zinc;propan-2-olate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and acetone.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It can participate in substitution reactions where the isopropoxide group is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other organometallic compounds. The reactions typically occur under mild to moderate temperatures and may require inert atmosphere conditions to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound include zinc oxide, acetone, and various organozinc intermediates that are useful in organic synthesis.

Applications De Recherche Scientifique

Catalytic Applications

Zinc propan-2-olate serves as an effective catalyst in various chemical reactions, particularly in organic synthesis. Its amphoteric nature allows it to act as both an acid and a base, which is beneficial in catalytic processes such as dehydration and dehydrogenation.

Case Study: Dehydration Reactions

A study demonstrated that zinc oxide mixed with Group 3 elements (such as aluminum and gallium) exhibited enhanced catalytic activity in acetamide dehydration reactions when zinc propan-2-olate was used as a precursor. The resulting mixed oxides showed improved surface area and catalytic performance compared to pure zinc oxide .

| Catalyst Composition | Specific Surface Area (m²/g) | Activity |

|---|---|---|

| ZnO | 32 | Baseline |

| Zn₃Ga₁Oₓ | 117 | Enhanced |

| ZnAlOₓ | 130 | Enhanced |

Material Science

Zinc propan-2-olate is utilized in the synthesis of zinc oxide nanoparticles, which have significant applications in electronics, optoelectronics, and as antimicrobial agents.

Nanocomposite Films

Research has shown that zinc propan-2-olate can be used to create polymer/zinc nanocomposite thin films through plasma-enabled synthesis. These films exhibit superior antimicrobial properties, making them suitable for use in medical devices to prevent microbial colonization .

| Property | Value |

|---|---|

| Antimicrobial Efficacy | Significant reduction of E. coli and S. aureus |

| Film Thickness | Variable (dependent on deposition time) |

Biomedicine

In biomedicine, zinc compounds are recognized for their low toxicity and biocompatibility. Zinc propan-2-olate has potential applications in drug delivery systems and as a coating for medical devices.

Case Study: Antimicrobial Coatings

A study evaluated the efficacy of filters coated with zinc oxide nanoparticles derived from zinc propan-2-olate against fungal growth. The results indicated that the coated filters significantly inhibited fungal proliferation, demonstrating the compound's potential for use in healthcare settings .

Photocatalysis

Zinc propan-2-olate can also be employed in photocatalytic applications due to its ability to generate reactive oxygen species under UV light. This property is beneficial for environmental remediation processes.

Application Example: Decontamination

Research indicates that zinc oxide synthesized from zinc propan-2-olate can effectively degrade toxic compounds such as sarin gas under UV irradiation, showcasing its utility in environmental safety measures .

Mécanisme D'action

The mechanism by which zinc;propan-2-olate exerts its effects involves the coordination of the zinc ion with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved include the formation of zinc-oxygen bonds and the stabilization of reaction intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to zinc;propan-2-olate include:

- Zinc ethoxide (Zn(C₂H₅O)₂)

- Zinc methoxide (Zn(CH₃O)₂)

- Zinc butoxide (Zn(C₄H₉O)₂)

Uniqueness

This compound is unique due to its specific reactivity and solubility properties. It offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Activité Biologique

Zinc propan-2-olate, a compound formed from zinc and propan-2-ol, exhibits various biological activities that are pertinent in multiple fields, including medicine, agriculture, and materials science. This article delves into its biological activity, summarizing key research findings, case studies, and data tables that illustrate its efficacy.

Zinc propan-2-olate is a coordination compound where zinc ions are chelated with propan-2-ol. This structure facilitates the compound's interaction with biological systems, particularly in terms of its antimicrobial and anticancer properties.

Antimicrobial Activity

Mechanism of Action:

Zinc ions (Zn²⁺) play a crucial role in the antimicrobial activity of zinc propan-2-olate. The compound exhibits both chemical and physical antimicrobial properties:

- Chemical Properties: Zn²⁺ ions can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This results in damage to cellular components, including lipids and proteins .

- Physical Properties: The nanoparticles formed from zinc compounds can disrupt microbial membranes through physical interactions, leading to cell lysis .

Case Studies:

- Fungal Inhibition:

| Fungal Species | Inhibition Concentration | Coating Time | Efficacy |

|---|---|---|---|

| Penicillium expansum | 0.012 M | 30 seconds | High |

| Rhizopus stolonifer | 0.012 M | 30 seconds | Moderate |

Anticancer Activity

Zinc compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.

Research Findings:

A notable study reported that zinc oxide nanoparticles derived from Anabasis articulata exhibited significant cytotoxicity against various cancer cell lines:

- HePG-2 (Hepatocellular carcinoma): IC₅₀ = 21.19 µg/mL

- MCF-7 (Breast cancer): IC₅₀ = 30.91 µg/mL

- PC3 (Prostate cancer): IC₅₀ = 49.32 µg/mL

These values indicate that lower concentrations of zinc oxide nanoparticles are required to achieve significant cytotoxic effects on these cancer cell lines .

Antioxidant Properties

Zinc propan-2-olate also exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

Mechanism:

The antioxidant activity is attributed to the ability of zinc to stabilize free radicals and enhance the body's natural antioxidant defenses. The presence of phenolic compounds and fatty acids in plant extracts used to synthesize zinc nanoparticles further enhances this activity .

Propriétés

IUPAC Name |

zinc;propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Zn/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIRVJCLEHCVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13282-39-8 | |

| Record name | 2-propanol, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.